Cas no 2680732-15-2 (prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate)
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28276978
- 2680732-15-2
- prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate
- prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate
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- Inchi: 1S/C11H16N2O4/c1-2-7-16-9(14)13-8-11(17-10(13)15)3-5-12-6-4-11/h2,12H,1,3-8H2
- InChI Key: GKGAUAZBBZUVMA-UHFFFAOYSA-N
- SMILES: O1C(N(C(=O)OCC=C)CC21CCNCC2)=O
Computed Properties
- Exact Mass: 240.11100700g/mol
- Monoisotopic Mass: 240.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 67.9Ų
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276978-0.05g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-28276978-0.1g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
| Enamine | EN300-28276978-0.25g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-28276978-0.5g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-28276978-1.0g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
| Enamine | EN300-28276978-2.5g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-28276978-5.0g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
| Enamine | EN300-28276978-10.0g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
| Enamine | EN300-28276978-1g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 1g |
$728.0 | 2023-09-09 | ||
| Enamine | EN300-28276978-5g |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate |
2680732-15-2 | 5g |
$2110.0 | 2023-09-09 |
prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro4.5decane-3-carboxylate
Prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate (CAS No. 2680732-15-2): A Comprehensive Overview
Prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate (CAS No. 2680732-15-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The spirocyclic framework of prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate provides a rigid and conformationally constrained structure, which can enhance the compound's binding affinity and selectivity for target proteins. The presence of the carboxylate group and the propenyl substituent further contributes to its pharmacological properties by influencing solubility, stability, and bioavailability.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery due to their ability to modulate protein-protein interactions and enzyme activities. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that spirocyclic scaffolds can effectively inhibit kinases, which are key enzymes involved in various signaling pathways associated with diseases such as cancer and neurodegenerative disorders.
In the context of prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate, its unique structure makes it a promising candidate for developing inhibitors of specific kinases or other protein targets. The oxo group within the spirocyclic core can form hydrogen bonds with key residues in the active site of target proteins, thereby enhancing its inhibitory activity.
Furthermore, the propenyl substituent on the carboxylate group can be modified to improve the compound's pharmacokinetic properties. For example, introducing hydrophobic or hydrophilic moieties can optimize solubility and permeability, which are crucial factors for effective drug delivery and therapeutic efficacy.
The synthesis of prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate typically involves multi-step reactions that include ring formation, functional group introduction, and substitution reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
Clinical trials are currently underway to evaluate the safety and efficacy of prop-2-en-1-yl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate as a potential therapeutic agent. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. These findings provide a strong foundation for advancing this compound into later stages of clinical testing.
In addition to its potential as a drug candidate, prop-2-en-1-yl 2-o xo -1 - oxa -3 ,8 - diazaspiro [4 .5 ] decane -3 - carboxylate is also being explored for its use as a tool compound in biochemical assays and high-throughput screening platforms. Its well-defined structure and predictable behavior make it an ideal candidate for studying protein-ligand interactions and validating new drug targets.
The future prospects for prop - 2 - en - 1 - yl 2 - oxo - 1 - oxa - 3 ,8 - diazaspiro [4 .5 ] decane -3 - carboxylate are promising. Ongoing research aims to optimize its chemical properties further and expand its therapeutic applications. Collaborations between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to the development of novel drugs that can address unmet medical needs.
In conclusion, prop - 2 - en - 1 - yl 2 - oxo - 1 - oxa - 3 ,8 - diazaspiro [4 .5 ] decane -3 - carboxylate (CAS No. 2680732 - 15 - 2) represents a significant advancement in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic solutions.
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